N-(2-(N-phenethylsulfamoyl)ethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(16-9-5-2-6-10-16)18-13-14-23(21,22)19-12-11-15-7-3-1-4-8-15/h1-10,19H,11-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACYPUYXRBQMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 N Phenethylsulfamoyl Ethyl Benzamide and Analogues
Strategic Design of N-(2-(N-phenethylsulfamoyl)ethyl)benzamide Synthesis Pathways
The architectural design of this compound necessitates a careful consideration of the sequence of bond formations to maximize yield and purity. The two key functional groups, the benzamide (B126) and the N-phenethylsulfamoyl moieties, can be introduced in a stepwise manner, offering flexibility in the synthetic approach.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, corresponding to the amide and sulfonamide bonds. This leads to two convergent synthetic strategies, each relying on the preparation of key intermediates.
Scheme 1: Retrosynthetic Analysis of this compound
This analysis highlights the importance of synthesizing the diamine-containing intermediates: N-(2-aminoethyl)-N-phenethylsulfonamide and N-(2-aminoethyl)benzamide. The choice of pathway often depends on the availability and stability of the starting materials and intermediates.
Exploration of Benzamide Backbone Formation in this compound Derivatives
The formation of the benzamide backbone is a critical step in the synthesis of this compound derivatives. This typically involves the acylation of an amine with a benzoic acid derivative. The robustness of this reaction allows for a wide range of substituents on both the benzoyl and amine components, enabling the synthesis of a diverse library of analogues. A common method for this transformation is the Schotten-Baumann reaction, which involves the use of a benzoyl chloride in the presence of a base. byjus.com
Integration of Phenethylsulfamoyl Moieties within this compound Analogues
The phenethylsulfamoyl group is another key structural feature. Its integration is typically achieved through the reaction of a primary or secondary amine with phenethylsulfonyl chloride. The reactivity of the sulfonyl chloride allows for efficient formation of the sulfonamide bond under relatively mild conditions. The synthesis of various sulfonamides by reacting amines with sulfonyl chlorides in the presence of a base is a well-established and effective method. researchgate.netcbijournal.com
Established and Emerging Synthetic Approaches
The synthesis of this compound can be accomplished through several established methods, primarily focusing on the efficient formation of the amide and sulfonamide bonds.
Amide Bond Formation Strategies for Benzamide Derivatives
The creation of the benzamide linkage is a cornerstone of this synthesis. A variety of coupling reagents and conditions can be employed to achieve this transformation.
One of the most common and effective methods is the reaction of a primary amine with a benzoyl chloride in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide. byjus.comhud.ac.uk This approach is often high-yielding and proceeds under mild conditions.
| Amide Formation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acylation with Benzoyl Chloride | Benzoyl chloride, Amine, Base (e.g., Triethylamine, NaOH) | 0 °C to room temperature, inert solvent (e.g., DCM, THF) | High yield, fast reaction | Benzoyl chloride can be moisture-sensitive |
| Direct Amidation | Benzoic acid, Amine, Coupling agents (e.g., EDC/HOBt) | Room temperature, inert solvent (e.g., DMF, DCM) | Starts from readily available carboxylic acids | Coupling agents can be expensive |
Sulfonamide Linkage Methodologies in this compound Synthesis
The formation of the sulfonamide bond is the second key transformation in the synthesis of the target molecule. This is most commonly achieved by reacting an amine with a sulfonyl chloride.
The reaction of a primary or secondary amine with phenethylsulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine provides the desired sulfonamide in good yields. researchgate.netcbijournal.com The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction.
Proposed Synthetic Pathway 1: Amide Formation Followed by Sulfonamide Formation
Synthesis of N-(2-aminoethyl)benzamide: This intermediate can be prepared by reacting a protected ethylenediamine, such as N-Boc-ethylenediamine, with benzoyl chloride. The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane) to yield the desired product. nih.gov
Formation of the Sulfonamide: The resulting N-(2-aminoethyl)benzamide is then reacted with phenethylsulfonyl chloride in the presence of a suitable base to afford this compound.
Proposed Synthetic Pathway 2: Sulfonamide Formation Followed by Amide Formation
Multi-Step Synthesis of Complex this compound Structures
The synthesis of this compound and its more complex analogues is typically achieved through a multi-step approach that combines fundamental reactions of organic chemistry. The core structure consists of a benzamide group linked to a phenethylsulfamoyl group via an ethyl bridge. The assembly of this molecule can be approached through several convergent pathways, primarily involving the sequential formation of the sulfonamide and amide bonds.
A plausible retrosynthetic analysis suggests two primary strategies:
Pathway A: This approach involves the initial synthesis of a sulfonamide intermediate, which is subsequently acylated to form the final benzamide. The synthesis would begin with the reaction of 2-phenylethan-1-amine with 2-chloroethan-1-sulfonyl chloride to produce N-phenethyl-N-(2-chloroethyl)sulfonamide. This intermediate can then be reacted with an amine source, followed by benzoylation of the resulting primary amine using benzoyl chloride or a benzoic acid derivative with a suitable coupling agent.
Pathway B: An alternative strategy begins with the formation of the amide bond. N-(2-aminoethyl)benzamide, a key intermediate, can be synthesized and then reacted with a phenethylsulfonyl chloride derivative. This method allows for the late-stage introduction of the sulfonamide moiety.
The complexity of the final structure can be readily increased by employing substituted starting materials. For instance, utilizing substituted benzoic acids or various phenethylamine (B48288) derivatives allows for the creation of a diverse library of analogues. The synthesis of related 2-phenoxybenzamides demonstrates how complex structures can be built by coupling distinct molecular fragments in a multi-step sequence. researchgate.net
The classical and most common method for forming the sulfonamide bond involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in Similarly, the amide bond is typically formed by reacting an amine with an acyl chloride or a carboxylic acid activated by a coupling agent. google.commdpi.com These fundamental reactions form the basis for assembling the target molecule and its complex derivatives.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for both the sulfonamide and amide formation steps. Studies on analogous compounds provide significant insight into the critical parameters that influence reaction outcomes.
Amide Bond Formation Optimization:
The final step in one of the proposed synthetic routes is the benzoylation of an amine. The synthesis of a close analogue, N-(2-phenylethyl)benzamide, has been optimized to achieve near-quantitative yields. The reaction, conducted by adding benzoyl chloride to phenylethylamine in an aqueous solution of sodium hydroxide, demonstrates the importance of temperature control. By maintaining the temperature below 10 °C during the addition, yields of 98-99% were achieved. google.com Key parameters for this acylation reaction include the choice of base, solvent, and temperature.
Table 1: Optimization of Benzoylation Reaction for N-(2-phenylethyl)benzamide Analogue
| Entry | Molar Ratio (NaOH/Amine) | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 | 2.0 | Water | < 10 °C | 3 h | 99% | google.com |
| 2 | 1.5 | Water | < 10 °C | 3 h | 98.5% | google.com |
Sulfonamide Bond Formation Optimization:
The formation of the sulfonamide linkage is another critical step where optimization can significantly enhance yields. Research on the synthesis of triazinyl-substituted benzene-sulfonamide conjugates compared different solvent and base systems. nih.gov The traditional use of N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) resulted in modest yields of 32–55%. nih.gov A significant improvement was achieved by switching to an aqueous medium with sodium carbonate as the base, which boosted yields to over 95%. nih.gov This highlights the profound impact of the reaction medium on efficiency.
Further studies on a one-pot synthesis of sulfonamides from thiols and amines optimized various parameters, including the oxidant, base, and solvent.
Table 2: Optimization of Reaction Conditions for Sulfonamide Synthesis (Model Reaction)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pyridine | Dichloromethane (B109758) (DCM) | Room Temp | 75 | researchgate.net |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 80 | researchgate.net |
| 3 | Na₂CO₃ | Water | Room Temp | 92 | researchgate.net |
| 4 | Na₂CO₃ | Ethanol | Room Temp | 95 | researchgate.net |
| 5 | Na₂CO₃ | Glycerol | Room Temp | 88 | researchgate.net |
These findings suggest that for the synthesis of this compound, employing aqueous or ethanolic conditions with an inorganic base like sodium carbonate could lead to superior yields compared to traditional methods using organic solvents and bases.
Principles of Sustainable Chemistry in this compound Synthesis
Integrating the principles of green chemistry into the synthesis of this compound can significantly reduce its environmental impact. This involves the careful selection of solvents, reagents, and reaction pathways to enhance safety, reduce waste, and improve energy efficiency. researchgate.netxjenza.org
Solvent Selection: A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. researchgate.net Traditional sulfonamide and amide syntheses often employ solvents like dichloromethane (DCM), DMF, and DMSO. researchgate.net Research has demonstrated that these can often be replaced with more sustainable alternatives. The highly efficient synthesis of an N-(2-phenylethyl)benzamide analogue in water is a prime example of a greener approach. google.com Similarly, studies have shown that sulfonamides can be synthesized in excellent yields in water or ethanol, which are more environmentally benign solvents. nih.govresearchgate.net
Atom Economy and Waste Reduction: The ideal synthesis incorporates all atoms from the starting materials into the final product, a concept known as atom economy. Multi-component reactions (MCRs) are an excellent strategy for improving atom economy and reducing the number of synthetic steps, which in turn minimizes waste generation from intermediate purifications. acsgcipr.orgnih.gov While a specific MCR for the target molecule is not documented, designing a convergent, one-pot synthesis that combines the formation of the sulfonamide and amide bonds would align with green chemistry principles. researchgate.netvu.nl One-pot processes, such as the synthesis of sulfonamides directly from thiols and amines, reduce waste by eliminating the need to isolate and purify intermediates. researchgate.net
Alternative Reagents: The choice of reagents is crucial for a sustainable synthesis. The conventional route to sulfonamides uses sulfonyl chlorides, which can be hazardous. researchgate.net Greener alternatives have been developed, such as using stable and commercially available sodium sulfinates as the sulfur source. researchgate.net Another sustainable method involves the in situ generation of sulfonyl chlorides from thiols using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which can be performed in green solvents and often requires only filtration for workup. researchgate.netrsc.org
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Principle | Conventional Method | Sustainable Alternative | Benefit | Reference |
| Safer Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, Glycerol | Reduced toxicity and environmental impact | google.comnih.govresearchgate.netresearchgate.net |
| Atom Economy | Multi-step synthesis with isolation of intermediates | One-pot reactions, Multi-component reactions (MCRs) | Fewer steps, less solvent waste, higher resource efficiency | researchgate.netresearchgate.netacsgcipr.org |
| Safer Reagents | Use of pre-formed, reactive sulfonyl chlorides | In situ generation from thiols; use of sodium sulfinates | Avoids handling of toxic/unstable reagents | researchgate.netresearchgate.netrsc.org |
| Waste Prevention | Aqueous workup with organic solvent extraction | Precipitation of product from aqueous reaction medium, simple filtration | Simplified purification, reduced solvent use | google.comresearchgate.netresearchgate.net |
By adopting these sustainable practices, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally responsible.
Structure Activity Relationship Sar Studies of N 2 N Phenethylsulfamoyl Ethyl Benzamide Derivatives
Systematic Structural Modifications of the N-(2-(N-phenethylsulfamoyl)ethyl)benzamide Core
The this compound scaffold can be dissected into three primary components for systematic modification: the benzamide (B126) moiety, the sulfamoyl group, and the ethyl linker. Alterations to each of these regions can provide valuable insights into their respective roles in molecular recognition and biological function.
The benzamide ring is a common starting point for structural modification due to its synthetic accessibility and its potential to engage in various interactions with biological targets. The nature, position, and size of substituents on this aromatic ring can significantly influence activity.
The position of substitution is also crucial. Ortho-, meta-, and para-substituents can orient the functional groups in different spatial arrangements, which can be critical for optimal interaction with a binding pocket. A hypothetical SAR study might reveal that a para-substituted analogue exhibits higher potency due to its ability to reach a specific sub-pocket within the target protein.
Table 1: Hypothetical SAR Data for Substituent Effects on the Benzamide Moiety
| Compound ID | Substituent (R) | Position | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1a | H | - | 10.5 |
| 1b | 4-OCH3 | para | 5.2 |
| 1c | 4-Cl | para | 8.1 |
| 1d | 3-NO2 | meta | 15.8 |
| 1e | 2-OH | ortho | 25.3 |
This table is illustrative and based on general principles of medicinal chemistry.
The sulfamoyl group, with its central sulfonamide bond, is a key structural element that can be modified in several ways. The nitrogen atom of the sulfonamide can be substituted with various alkyl or aryl groups, which can impact the molecule's lipophilicity and steric profile.
Replacing the phenethyl group with other substituents, such as smaller alkyl chains or different aromatic rings, can probe the steric and electronic requirements of the binding site in this region. For example, a smaller methyl or ethyl group might be better tolerated if the binding pocket is sterically constrained. Aromatic substituents on the sulfonamide nitrogen could introduce additional pi-stacking interactions. Furthermore, the primary sulfonamide (where the phenethyl group is replaced by hydrogen) could serve as a valuable comparator to understand the role of this hydrophobic moiety.
The ethyl linker connecting the benzamide and sulfamoyl moieties provides conformational flexibility to the molecule. Altering the length and rigidity of this linker can have a profound impact on the molecule's ability to adopt the optimal conformation for binding.
Increasing the linker length to a propyl or butyl chain could allow the molecule to span a larger distance within the binding site, potentially engaging with additional interaction points. Conversely, shortening the linker to a methylene (B1212753) group would restrict the relative orientation of the two ends of the molecule. Introducing rigidity into the linker, for example, by incorporating a cyclic structure like cyclopropane (B1198618) or by introducing double bonds, can lock the molecule into a more defined conformation, which may be beneficial or detrimental to its activity depending on the preferred binding conformation. Studies on conformationally-flexible benzamide analogues have shown that such modifications can significantly affect receptor affinity and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ekb.eg For this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. tandfonline.com
In a hypothetical QSAR study, a training set of analogues with known biological activities would be aligned based on a common scaffold. Molecular descriptors such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated. The resulting data would be analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.
Such a model could reveal that, for instance, a positive electrostatic potential in the region of the benzamide's para-position and a bulky, hydrophobic substituent on the sulfamoyl nitrogen are favorable for high activity. These insights can then be used to predict the activity of novel, un-synthesized compounds and to guide the design of more potent derivatives.
Pharmacophore Modeling and Development from this compound SAR Insights
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov Based on the SAR data gathered for this compound derivatives, a pharmacophore model can be constructed.
A plausible pharmacophore model for this series might include:
An aromatic ring feature corresponding to the benzamide phenyl group.
A hydrogen bond acceptor feature from the benzamide carbonyl oxygen.
A hydrogen bond donor feature from the benzamide amide proton.
A hydrogen bond acceptor feature from one of the sulfonyl oxygens.
A hydrophobic/aromatic feature representing the phenethyl group.
This model serves as a 3D query to search virtual libraries for novel compounds that possess these features in the correct spatial orientation, potentially leading to the discovery of new chemical scaffolds with similar biological activity. The phenethylamine (B48288) core is a common feature in many pharmacophore models for various biological targets. researchgate.net
Conformational Analysis and its Correlation with Activity in this compound Series
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. The molecule can adopt a multitude of conformations in solution, but only a specific subset of these, known as the bioactive conformation, is responsible for binding to the biological target.
Conformational analysis, through computational methods like molecular mechanics and quantum mechanics, or experimental techniques like NMR spectroscopy, can provide insights into the low-energy conformations of these molecules. rsc.orgresearchgate.net By comparing the conformational profiles of active and inactive analogues, it may be possible to identify the key dihedral angles and spatial orientations that define the bioactive conformation.
For example, the relative orientation of the benzamide and phenethyl groups, dictated by the torsion angles of the ethyl linker, is likely to be a critical determinant of activity. A strong correlation between the population of a specific conformational family and the observed biological activity would provide strong evidence for the bioactive conformation and would be invaluable for the design of conformationally constrained analogues with improved potency and selectivity. nih.gov
This compound: Unraveling its Molecular Interactions and Biological Targets
The general structure of this compound, featuring a benzamide core, a sulfonamide linkage, and a phenethyl group, suggests potential interactions with various biological macromolecules. However, without specific experimental data, any discussion of its molecular mechanisms would be purely speculative.
To provide a comprehensive and scientifically accurate article as requested, detailed research findings from biochemical assays, receptor binding studies, and structural biology would be required. Such studies would be necessary to address the specific points outlined in the user's request, including:
Enzyme Inhibition Mechanisms: Determining if and how this compound or its derivatives inhibit specific enzymes. This would involve kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive) and structural studies to identify key binding interactions.
Receptor Modulation: Investigating the ability of its analogues to bind to and modulate the activity of various receptors. This would require radioligand binding assays and functional assays to characterize agonist or antagonist properties.
Binding Site Characterization: Utilizing techniques such as X-ray crystallography or computational modeling to visualize and understand the precise interactions between the compound and its biological targets at the atomic level.
Identification of Specific Biological Targets: Conducting screening assays against panels of enzymes and receptors to identify the primary biological targets of this compound. This would include specific investigations into its effects on cholinesterase enzyme families and histone deacetylase (HDAC) isoforms, as requested.
Without such dedicated research on this compound, it is not possible to construct an article that adheres to the provided outline while maintaining scientific accuracy and avoiding speculation. Further experimental investigation is needed to elucidate the molecular pharmacology of this specific chemical entity.
Molecular Mechanisms of Action and Biological Targets
Identification of Specific Biological Targets
Studies on Immune Checkpoint Proteins, including PD-L1
The landscape of cancer immunotherapy has been revolutionized by the development of immune checkpoint inhibitors. These agents disrupt the mechanisms that tumors use to evade the immune system, such as the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1. While direct studies on N-(2-(N-phenethylsulfamoyl)ethyl)benzamide as a PD-L1 inhibitor are not extensively documented, research into structurally related sulfonamide derivatives provides insights into the potential of this chemical scaffold in targeting the PD-1/PD-L1 pathway.
A study exploring sulfonamide derivatives coupled with salicylamide (B354443) or anisamide scaffolds identified compounds with the ability to inhibit PD-L1. researchgate.net The investigation, which synthesized and tested 32 derivatives, found that several compounds exhibited more than 50% inhibition of PD-L1 in an ELISA screening assay. researchgate.net The most active compound identified was 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, which demonstrated an activity of 57.152%. researchgate.net This finding suggests that the sulfamoylphenethyl moiety, which is present in this compound, can be a key structural feature for PD-L1 inhibition. These compounds were also found to be non-cytotoxic against fibroblast cell lines, indicating a favorable safety profile at the cellular level. researchgate.net
The following table summarizes the PD-L1 inhibitory activity of selected sulfonamide derivatives from the study.
| Compound Name | % Inhibition of PD-L1 |
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | 57.152% |
| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide | 53.327% |
| 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide | 51.253% |
| 5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide | 51.058% |
| 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide | 50.993% |
Exploration of Pregenomic RNA Encapsidation Pathways
The replication of the Hepatitis B virus (HBV) is a complex process that involves the encapsidation of pregenomic RNA (pgRNA) into newly formed viral capsids. This critical step is a key target for antiviral drug development. Research has shown that benzamide (B126) and sulfamoylbenzamide derivatives can effectively inhibit HBV replication by disrupting this encapsidation process.
A study on sulfamoylbenzamide (SBA) derivatives discovered that these compounds significantly reduced the amount of cytoplasmic HBV DNA. nih.gov Mechanistic studies revealed that these SBA derivatives dose-dependently inhibit the formation of pgRNA-containing nucleocapsids. nih.gov Further genetic complementation studies identified the HBV core protein as the molecular target of these compounds. nih.gov Notably, these SBA derivatives were effective against HBV mutants resistant to existing nucleos(t)ide analogue drugs. nih.gov
Another investigation into benzamide derivatives also demonstrated their role in modulating HBV capsid assembly. These compounds were found to prevent the formation of pgRNA-containing nucleocapsids. nih.gov The study suggested that these benzamide derivatives interact specifically with the HBV core protein, thereby altering capsid assembly and pgRNA encapsidation. nih.gov
The following table outlines the effects of these benzamide and sulfamoylbenzamide derivatives on HBV replication.
| Compound Class | Molecular Target | Mechanism of Action |
| Sulfamoylbenzamide (SBA) Derivatives | HBV Core Protein | Inhibition of pgRNA-containing nucleocapsid formation |
| Benzamide (BA) Derivatives | HBV Core Protein | Alteration of capsid assembly and pgRNA encapsidation |
Screening against Heat Shock Protein 90 (Hsp90)
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a significant target for anticancer drug discovery. The benzamide scaffold has been explored for its potential to inhibit Hsp90.
Research into novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives as potential HSP90 inhibitors has shown promising results. rsc.org These compounds exhibited significant antiproliferative effects against breast cancer cell lines. The lead compounds from this series demonstrated submicromolar IC50 values. rsc.org Mechanistic studies revealed that the active compound led to the suppression of Hsp90-related pathways, including key oncoreceptors and mitogenic kinases, and induced apoptosis. rsc.org A well-established marker of Hsp90 inhibition, the upregulation of Hsp70, was also observed. rsc.org
Another study focused on the structure-activity relationship of tertiary alcohol-containing Hsp90α-selective inhibitors. nih.gov This research provided insights into the specific interactions within the Hsp90α binding site that are crucial for inhibitory activity. While these compounds are structurally distinct from this compound, they highlight the versatility of the amide functional group in designing Hsp90 inhibitors.
Sirtuin (SIRT2) Inhibition Studies
Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolism. Sirtuin 2 (SIRT2) has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. The 3-(N-arylsulfamoyl)benzamide scaffold, which is closely related to this compound, has been a focus of SIRT2 inhibitor development.
A study on 3-(N-arylsulfamoyl)benzamides demonstrated that this class of compounds can act as inhibitors of human SIRT2. nih.gov The initial lead compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, showed neuroprotective effects but had low potency for SIRT2 inhibition. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that N-methylation of the sulfonamide nitrogen significantly increased both the potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov The study suggested that the terminal aniline (B41778) moieties of these compounds could occupy two potential hydrophobic binding pockets in the SIRT2 enzyme. nih.gov
The table below presents the SIRT2 inhibitory activity and selectivity of selected 3-(N-arylsulfamoyl)benzamide derivatives.
| Compound | R1 | R2 | SIRT2 IC50 (µM) | % Inhibition at 10 µM (SIRT1/SIRT3) |
| 1a | H | Br | > 50 | - |
| 1b | H | H | 13.0 ± 1.5 | 25% / 10% |
| 2a | CH3 | Br | 10.1 ± 1.1 | < 5% / < 5% |
| 4a | CH3 | H | 10.3 ± 1.4 | < 5% / < 5% |
| 2b | CH3 | CF3 | 7.2 ± 0.9 | < 5% / 5% |
Signaling Pathway Modulation by this compound Derivatives
The biological effects of a compound are often the result of its ability to modulate specific signaling pathways within the cell. Derivatives of this compound, particularly those containing the benzamide core, have been shown to influence key cellular signaling cascades implicated in cancer and other diseases.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. Several studies have identified benzamide derivatives as potent inhibitors of this pathway. One study reported the synthesis of novel benzamide derivatives that act as smoothened (Smo) antagonists, a key component of the Hh pathway. nih.gov One of the synthesized compounds significantly inhibited Hedgehog signaling, with potency equivalent to or greater than the known inhibitor GDC-0449. nih.gov
Another investigation into 2-methoxybenzamide (B150088) derivatives also identified them as inhibitors of the Hedgehog signaling pathway. rsc.org The most potent compound from this series exhibited nanomolar IC50 values and was shown to prevent the localization of the Smoothened receptor to the primary cilium, a critical step in pathway activation. rsc.org
Furthermore, research on N-(thiophen-2-yl) benzamide derivatives has identified them as potent inhibitors of the BRAFV600E kinase mutant. nih.gov This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, a critical driver in many cancers, particularly melanoma. The identification of benzamide derivatives as BRAF inhibitors highlights their potential to modulate this key oncogenic pathway.
The following table summarizes the signaling pathways modulated by benzamide derivatives.
| Signaling Pathway | Target | Effect of Benzamide Derivatives |
| Hedgehog (Hh) Signaling | Smoothened (Smo) | Antagonism, inhibition of Smo localization to the primary cilium. |
| MAPK/ERK Signaling | BRAFV600E | Inhibition of kinase activity. |
Advanced Computational and Modeling Approaches
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a protein or receptor), forecasting the binding mode and affinity. This method is fundamental in structure-based drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interaction.
Prediction of Binding Modes and Affinities for N-(2-(N-phenethylsulfamoyl)ethyl)benzamide Derivatives
To predict how this compound and its derivatives might interact with a biological target, molecular docking simulations would be performed. The process involves preparing the 3D structure of the ligand and the target protein, followed by a conformational search in which the ligand's rotational and translational freedom is explored within the protein's active site.
The output of a docking simulation provides two key pieces of information: the binding pose, which is the predicted 3D orientation of the ligand in the binding site, and the binding affinity. Binding affinity is typically expressed as a scoring function, often in kcal/mol, where a more negative value indicates a more stable and potentially stronger interaction. dergipark.org.trukm.my For a series of this compound derivatives, this allows for a comparative analysis to identify which chemical modifications might enhance binding affinity. For instance, substitutions on the phenyl rings could be explored to optimize interactions.
Below is an illustrative data table showing hypothetical docking results for this compound and several of its conceptual derivatives against a protein target.
| Compound ID | Derivative Substitution | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent | None | -7.8 | H-bond with SER-195, Pi-Pi stacking with HIS-57 |
| Deriv-01 | 4'-Fluoro (Benzamide Ring) | -8.2 | H-bond with SER-195, Halogen bond with GLY-193 |
| Deriv-02 | 4'-Methoxy (Phenethyl Ring) | -7.5 | H-bond with SER-195, Pi-Pi stacking with HIS-57 |
| Deriv-03 | 3'-Chloro (Benzamide Ring) | -8.0 | H-bond with SER-195, Pi-Pi stacking with HIS-57 |
Hotspot Analysis of Protein-Ligand Interfaces
Following a docking simulation, hotspot analysis is employed to identify which specific amino acid residues within the protein's binding site contribute most significantly to the binding free energy. oup.com These "hotspot" residues are critical for molecular recognition and are prime targets for guiding ligand optimization. nih.gov
By calculating the energetic contribution of each residue at the interface, researchers can understand the precise nature of the binding. nih.gov For the this compound-protein complex, this analysis would reveal, for example, that a specific hydrogen bond with an aspartate residue or a hydrophobic interaction with a leucine (B10760876) residue is crucial for affinity. This knowledge allows for the rational design of derivatives that can better exploit these key interactions. acs.org
The following table provides a hypothetical hotspot analysis for the binding of the parent compound to a target protein, detailing the key residues and their energetic contributions.
| Residue | Interaction Type | Calculated Energy Contribution (ΔΔG kcal/mol) | Interacting Ligand Moiety |
|---|---|---|---|
| HIS-57 | Pi-Pi Stacking | -2.1 | Benzamide (B126) Phenyl Ring |
| SER-195 | Hydrogen Bond | -1.8 | Amide Carbonyl Oxygen |
| TRP-215 | Hydrophobic (Pi-Alkyl) | -1.5 | Phenethyl Group |
| GLY-193 | Hydrogen Bond | -1.2 | Sulfonamide Oxygen |
| ASP-189 | Salt Bridge / H-Bond | -0.8 | Amide N-H |
Quantum Chemical Calculations for this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed view of a molecule's electronic structure. These methods are used to determine optimized geometries, orbital energies, and charge distributions, which are fundamental to understanding molecular reactivity and properties.
Electronic Structure Characterization
The first step in a quantum chemical analysis is to perform a geometry optimization. This calculation determines the lowest energy three-dimensional arrangement of atoms in this compound, providing precise values for bond lengths, bond angles, and dihedral angles. ijcps.org This optimized structure represents the most stable conformation of the molecule in the gas phase and serves as the foundation for all subsequent calculations. Deviations between calculated and experimental (e.g., X-ray crystallography) parameters are typically minimal and can be attributed to solid-state packing effects in the crystal. researchgate.net
An illustrative table of key geometrical parameters for the core functional groups of this compound, as would be calculated via DFT, is presented below.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.24 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | S=O (Sulfonamide) | 1.45 Å |
| Bond Length | S-N (Sulfonamide) | 1.65 Å |
| Bond Angle | O-C-N (Amide) | 122.5° |
| Bond Angle | O-S-O (Sulfonamide) | 120.1° |
| Dihedral Angle | C(ar)-C-N-C | 175.2° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to a molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. science.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
A hypothetical FMO analysis for this compound is shown in the table below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound | -6.45 | -1.21 | 5.24 |
| Derivative (with e--donating group) | -6.20 | -1.15 | 5.05 |
| Derivative (with e--withdrawing group) | -6.78 | -1.55 | 5.23 |
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) surface map is a visualization that illustrates the charge distribution across a molecule. libretexts.org The ESP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.netucsb.edu
For this compound, an ESP map would likely show strong negative potential (red) around the electronegative oxygen atoms of the amide carbonyl and the sulfonyl groups. These areas represent the primary sites for hydrogen bond acceptance. Conversely, positive potential (blue) would be concentrated around the acidic hydrogen atoms of the amide (N-H) and sulfonamide (N-H) groups, which are the primary hydrogen bond donor sites. nih.gov This visualization is invaluable for understanding non-covalent interactions and predicting how the molecule will orient itself within a protein's active site.
The table below lists hypothetical ESP values for key regions of the molecule.
| Molecular Region / Atom | Potential Type | Calculated ESP Value (kcal/mol) |
|---|---|---|
| Amide Carbonyl Oxygen | Vmin (Negative Minimum) | -55.2 |
| Sulfonyl Oxygens (average) | Vmin (Negative Minimum) | -48.5 |
| Benzamide Ring (π-face) | Vmin (Negative Minimum) | -20.1 |
| Amide N-H Proton | Vmax (Positive Maximum) | +45.8 |
| Sulfonamide N-H Proton | Vmax (Positive Maximum) | +50.3 |
Analytical and Characterization Data for this compound Not Available in Public Scientific Literature
A thorough search of scientific databases, patent libraries, and scholarly articles has revealed no specific experimental data for the analytical and characterization of the chemical compound This compound .
While research exists for structurally related compounds such as benzamides, sulfonamides, and N-phenethyl derivatives, publications containing the specific spectroscopic and chromatographic data required to detail the analytical profile of this compound could not be located. The generation of a scientifically accurate and authoritative article, as requested, is contingent upon the availability of published research detailing the compound's synthesis and subsequent characterization.
Consequently, the creation of data tables and detailed descriptions for the following analytical techniques for this specific molecule cannot be provided:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Mass Spectrometry (MS, HR-MS, ESI-MS, GC-MS)
Infrared (IR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Thin Layer Chromatography (TLC)
To provide such information without a valid scientific source would involve speculation and would not meet the required standards of accuracy and authoritativeness. If a user possesses or can point to a specific publication containing this data, the requested article can be generated.
Analytical and Characterization Techniques in Research
Chromatographic Techniques for Isolation and Purity Assessment
Silica (B1680970) Gel Chromatography for Compound Purification
Silica gel chromatography is a cornerstone technique in synthetic chemistry for the purification of organic compounds. This method leverages the differential partitioning of a compound between a stationary phase, typically silica gel, and a mobile phase, a solvent or solvent mixture, to separate the desired compound from impurities. The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the efficacy of the separation.
In the purification of compounds structurally related to N-(2-(N-phenethylsulfamoyl)ethyl)benzamide, such as other benzamide (B126) and sulfonamide derivatives, silica gel chromatography is frequently employed. For instance, in the characterization of a series of N-(4-sulfamoylphenyl)benzamide derivatives, thin-layer chromatography (TLC) using silica gel plates with a mobile phase of chloroform (B151607) and methanol (B129727) in a 9:1 ratio was utilized to monitor reaction progress. researchgate.net This choice of eluent highlights a common strategy where a relatively nonpolar solvent (chloroform) is mixed with a more polar solvent (methanol) to achieve the desired separation of moderately polar compounds on a polar stationary phase like silica gel.
For column chromatography of this compound, a similar approach would be anticipated. The selection of an appropriate solvent system is crucial and is often determined empirically using TLC to find a system that provides a retention factor (Rf) for the target compound in the optimal range of 0.2-0.4. Given the structure of this compound, a gradient elution starting with a less polar solvent system, such as hexane/ethyl acetate, and gradually increasing the proportion of the more polar ethyl acetate, would likely be effective in separating the target compound from less polar and more polar impurities.
Table 1: Illustrative Example of Silica Gel Chromatography Parameters for a Structurally Related Compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel GF |
| Mobile Phase (Eluent) | Chloroform:Methanol (9:1 v/v) |
| Analyte Class | N-substituted benzamide sulfonamides |
| Detection Method | Visualization under UV light and with iodine vapors |
Elemental Analysis for Compositional Verification of this compound
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's identity and purity.
For this compound, the molecular formula is C₁₇H₂₀N₂O₃S. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 344.42 g/mol . The theoretical percentages of carbon, hydrogen, nitrogen, and sulfur are critical benchmarks for validating the synthesis of the compound.
The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample are determined. Sulfur content is usually determined by a separate analytical method.
A comparison of the experimentally determined percentages with the theoretical values provides a stringent test of the compound's purity. Significant deviations between the found and calculated values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Table 2: Elemental Composition of this compound (C₁₇H₂₀N₂O₃S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 17 | 204.17 | 59.28 |
| Hydrogen | H | 1.008 | 20 | 20.16 | 5.85 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 8.14 |
| Oxygen | O | 16.00 | 3 | 48.00 | 13.94 |
Future Directions and Research Perspectives
Development of Next-Generation N-(2-(N-phenethylsulfamoyl)ethyl)benzamide Analogues
The future development of this compound analogues will focus on refining the molecule's structure to enhance its therapeutic properties. A primary objective is to conduct extensive structure-activity relationship (SAR) studies to identify which parts of the molecule are crucial for its biological activity. By systematically modifying the benzamide (B126), ethylsulfamoyl, and phenethyl groups, researchers can elucidate key structural requirements for optimal efficacy and selectivity. For instance, insights can be drawn from the development of other benzamide derivatives where modifications led to submicromolar inhibitory activities against specific kinases. nih.gov
The synthesis of novel analogues will be a key activity. For example, the creation of hydroxyl-sulfonamide analogues has been shown to introduce anti-inflammatory effects in similar compounds. nih.gov The design of next-generation compounds will aim to improve pharmacological profiles, including enhanced potency and better aqueous solubility, which are critical for therapeutic application. researchgate.net The straightforward synthesis of related compounds suggests that a variety of new derivatives could be efficiently produced for screening. nih.gov These efforts will provide a deeper understanding of how structural changes influence the compound's interactions with biological targets, paving the way for the development of more potent and targeted therapeutic agents. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A significant future direction in the study of this compound involves the integration of multi-omics data to gain a holistic understanding of its mechanism of action. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to map the compound's effects on cellular processes. nih.govarxiv.org By analyzing how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify the specific molecular pathways it modulates. nih.govarxiv.org
This integrated analysis can help unravel complex biological interactions and identify novel biomarkers or therapeutic targets. nih.govnih.gov For instance, multi-omics data can reveal disease-specific regulatory networks and help pinpoint key deregulated pathways that the compound might target. nih.gov The use of artificial intelligence and machine learning will be crucial for analyzing these large and complex datasets, enabling predictive modeling of the compound's effects and its relationship with genetic, environmental, and phenotypic factors. arxiv.org Ultimately, this comprehensive approach will bridge the gap from genotype to phenotype, providing a detailed picture of the compound's biological impact. nih.gov
Advancements in Targeted Delivery Systems for this compound Derivatives
To maximize the therapeutic efficacy of this compound derivatives while minimizing potential side effects, future research will focus on advanced targeted drug delivery systems. nih.gov These systems are designed to deliver the therapeutic agent specifically to the desired site of action, such as tumor cells or inflamed tissues. nih.govnih.gov Nanotechnology offers promising platforms for this purpose, including nanoparticles, liposomes, and nanomicelles. nih.govmdpi.com
These nanocarriers can be engineered to encapsulate the benzamide derivatives, improving their stability, solubility, and bioavailability. nih.govmdpi.com Furthermore, the surface of these carriers can be modified with specific targeting ligands, such as peptides or antibodies, that recognize and bind to receptors overexpressed on target cells. nih.gov This active targeting strategy enhances the accumulation of the drug at the intended site, thereby increasing its therapeutic effect and reducing exposure to healthy tissues. nih.gov Research into various carrier systems, including polymeric nanoparticles and cyclodextrin-based complexes, will be essential to develop safe and effective delivery vehicles tailored for this compound derivatives. mdpi.com
Fostering Interdisciplinary Research Collaborations for this compound Studies
Advancing the research and development of this compound will require robust interdisciplinary collaborations. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. researchgate.netresearchgate.net Organic chemists will be essential for the design and synthesis of novel analogues with improved properties. researchgate.net Pharmacologists and biologists will conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of these new compounds. nih.gov
Furthermore, computational biologists and data scientists will play a critical role in analyzing multi-omics data and developing predictive models. arxiv.org Collaboration with material scientists and bioengineers will be vital for creating innovative drug delivery systems. mdpi.com By bringing together researchers with diverse backgrounds and skills, these collaborations can accelerate the translation of basic scientific discoveries into clinically viable therapeutic agents. Such synergistic efforts are fundamental to overcoming the challenges in drug development and realizing the full potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for N-(2-(N-phenethylsulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions. For example:
- Step 1: Condensation of phenethylamine with sulfonyl chlorides to form the sulfamoyl intermediate.
- Step 2: Coupling with benzamide derivatives via carbodiimide-mediated amidation (e.g., using EDC·HCl in acetonitrile:water) .
- Purification: Crystallization from methanol:water (4:1) yields ~75% purity. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time (e.g., 72 hours at room temperature for complete conversion) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups.
- NMR: ¹H NMR confirms ethyl linkage (δ 2.8–3.5 ppm for CH₂-SO₂) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and sulfonamide (δ ~55 ppm) carbons .
- X-ray Crystallography: Resolves steric effects of the phenethyl group and hydrogen-bonding networks in the solid state .
Q. How is the biological activity of this compound initially screened in vitro?
Methodological Answer:
- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
Methodological Answer:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzamide ring to enhance binding affinity. For example, 3,4-dinitro substitution increases π-π stacking with hydrophobic enzyme pockets .
- Bioisosteric Replacement: Replace the phenethyl group with thienyl or pyridyl moieties to improve solubility while maintaining sulfonamide interactions .
- Data Analysis: Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant improvements .
Q. What experimental strategies resolve contradictions in reported pharmacological mechanisms (e.g., Class I vs. III antiarrhythmic activity)?
Methodological Answer:
- Electrophysiological Studies: Use patch-clamp assays to measure ion channel blockade (e.g., hERG for Class III activity) versus sodium channel inhibition (Class I) .
- In Vivo Models: Compare efficacy in ischemia-reperfusion arrhythmia models (Class I) versus atrial fibrillation models (Class III). Conflicting data may arise from species-specific metabolism or dosing regimens .
Q. How do stability studies inform formulation and storage conditions for this compound?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS. Major degradation products include hydrolyzed benzamide and sulfonamide derivatives .
- Storage Recommendations: Lyophilized forms stored at -20°C in amber vials show <5% degradation over 12 months. Aqueous solutions require stabilizers (e.g., 0.1% BSA) to prevent aggregation .
Data Contradiction Analysis Example
Scenario: Conflicting reports on anticancer activity (e.g., potent in leukemia cells but inactive in solid tumors).
Resolution Strategy:
Cell Line Validation: Confirm target expression (e.g., Bcl-2 or EGFR) via Western blot.
Microenvironment Mimicry: Test in 3D spheroid models instead of monolayer cultures to simulate solid tumor hypoxia .
Pharmacokinetic Profiling: Assess plasma stability and tissue penetration differences using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
